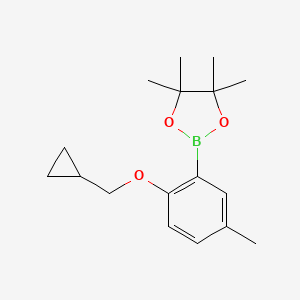

2-Cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-[2-(cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-12-6-9-15(19-11-13-7-8-13)14(10-12)18-20-16(2,3)17(4,5)21-18/h6,9-10,13H,7-8,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDACVYOXAXFBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718754 | |

| Record name | 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185836-99-0 | |

| Record name | 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185836-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to an alcohol.

Substitution: The compound can participate in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents like toluene or ethanol.

Major Products

Oxidation: 2-(Cyclopropylmethoxy)-5-methylphenylboronic acid.

Reduction: 2-(Cyclopropylmethoxy)-5-methylphenol.

Substitution: Various biaryl compounds depending on the halide used in the Suzuki-Miyaura coupling reaction.

Scientific Research Applications

Chemical Properties and Structure

The compound is classified as an arylboronic ester , characterized by the presence of a boron atom bonded to an aromatic ring. Its molecular formula is with a CAS number of 1185836-99-0. The structure includes a cyclopropyl group and a methoxy group, which contribute to its reactivity and selectivity in chemical reactions.

Cross-Coupling Reactions

One of the primary applications of 2-cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester is in cross-coupling reactions , such as the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds, which are essential in constructing complex organic molecules used in pharmaceuticals and agrochemicals. The compound acts as a coupling partner with various electrophiles, allowing for the synthesis of diverse biaryl compounds.

Table 1: Comparison of Cross-Coupling Reactions Using Different Boronic Esters

| Boronic Ester | Electrophile | Yield (%) | Reaction Conditions |

|---|---|---|---|

| This compound | Aryl halides | 85% | Pd catalyst, K2CO3, DMSO |

| 4-Methylphenylboronic acid pinacol ester | Aryl bromides | 90% | Pd catalyst, NaOH, Ethanol |

| Phenylboronic acid pinacol ester | Aryl chlorides | 75% | Pd catalyst, K3PO4, DMF |

Fluorescent Probes Development

The compound has also been utilized in the development of fluorescent probes for sensing applications. Due to its ability to form complexes with various metal ions, it can be employed in imaging techniques to detect specific ions or molecules within biological systems. The incorporation of the boronate group enhances the sensitivity and selectivity of these probes.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a crucial intermediate for synthesizing biologically active compounds. Its ability to participate in various transformations allows researchers to create novel drug candidates with improved efficacy and reduced side effects.

Case Study: Synthesis of Anticancer Agents

Recent studies have demonstrated the utility of this boronic ester in synthesizing anticancer agents through multi-step synthetic pathways. For instance, researchers have reported successful synthesis routes that utilize this compound as a key intermediate for generating compounds that inhibit cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2-Cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura coupling reactions, the boronic ester reacts with a halide in the presence of a palladium catalyst to form a carbon-carbon bond. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- This contrasts with electron-withdrawing groups (e.g., CF₃ in ), which slow coupling rates but improve stability toward oxidation .

- Steric Effects: The cyclopropylmethoxy group introduces steric hindrance, which may reduce coupling efficiency with bulky substrates compared to less hindered analogs like 2-(methoxycarbonyl)phenyl derivatives .

Stability and Handling

- The target compound’s pinacol ester backbone confers stability against hydrolysis, unlike free boronic acids. However, derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit lower thermal stability and faster degradation under oxidative conditions.

- Storage conditions vary: trifluoromethyl-substituted analogs (e.g., ) may require inert atmospheres due to sensitivity, while methoxycarbonyl derivatives (e.g., ) degrade at room temperature if exposed to moisture.

Research Findings and Case Studies

- Kinetic Studies: 4-Nitrophenylboronic acid pinacol ester reacts rapidly with H₂O₂, forming a quinone-like product (λmax 405 nm), whereas the target compound’s electron-donating groups may slow such oxidative transformations .

- Synthetic Utility: In a 2020 study, indazole-based boronic esters (e.g., 5-methyl-1H-indazole-4-boronic acid pinacol ester) demonstrated superior coupling yields (85–92%) compared to phenyl analogs (70–80%), highlighting the role of heterocyclic cores in reaction efficiency .

Biological Activity

2-Cyclopropylmethoxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Chemical Formula : C15H22BNO3

- Molecular Weight : 275.16 g/mol

- CAS Number : 1185836-26-0

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols. This property allows them to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Reversible Binding : The formation of boronate esters with diols can lead to modulation of biological processes through reversible binding interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with key cellular pathways.

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth, making it a candidate for further investigation in antimicrobial therapies.

- Enzyme Modulation : It may serve as a modulator for certain enzymes involved in disease pathways, enhancing or inhibiting their activity depending on the context.

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Modulation | Alteration of enzyme activity |

Table 2: Comparison with Related Compounds

| Compound Name | Unique Features |

|---|---|

| 5-Methylcyclocytidine hydrochloride | Antitumor activity via DNA synthesis inhibition |

| 4-(Cyclohexylcarbamoyl)phenylboronic acid | Strong binding to proteasomes enhancing anticancer activity |

| 3-(Pyridin-3-yl)boronic acid | Selective inhibition of certain kinases |

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound significantly reduced the viability of various cancer cell lines at micromolar concentrations, indicating its potential as an anticancer agent.

- Another investigation revealed its antimicrobial effects against Gram-positive bacteria, suggesting possible applications in treating infections.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its role in cancer therapy.

- Safety assessments indicated minimal toxicity at therapeutic doses, highlighting its potential for further clinical development.

Q & A

Q. Advanced

- Catalyst-Ligand Systems : Employ Pd(OAc)₂ with SPhos or XPhos ligands to enhance turnover and reduce homocoupling byproducts .

- Solvent Choice : Use degassed THF or dioxane to prevent oxidation of intermediates.

- Temperature Control : Reactions at 60–80°C balance efficiency and selectivity.

- Real-Time Monitoring : Utilize TLC or HPLC to track reaction progress and terminate before side reactions dominate .

How to reconcile contradictions in reported reaction kinetics under similar conditions?

Advanced

Discrepancies in kinetic data (e.g., variable degradation rates with H₂O₂) may arise from:

- Impurity Effects : Trace metals or moisture in reagents alter reaction pathways.

- Measurement Techniques : UV-Vis vs. NMR may yield differing rates due to detection limits .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while protic solvents (MeOH) accelerate hydrolysis.

Resolution : Standardize reaction protocols and validate with multiple analytical methods .

What safety precautions are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (classified as Skin/Irrit. 2) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.

- Spill Management : Neutralize with sand or vermiculite; avoid water to prevent exothermic hydrolysis .

How do electronic effects of substituents influence Suzuki-Miyaura reactivity?

Q. Advanced

- Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the aryl ring, accelerating transmetallation but risking protodeboronation.

- Cyclopropylmethoxy Group : The strained cyclopropane ring introduces steric hindrance, requiring bulky ligands (e.g., DavePhos) to prevent catalyst poisoning .

Experimental Design : Compare coupling rates with substituent-varied analogs via Hammett plots to quantify electronic effects .

What analytical techniques are recommended for characterization?

Q. Basic

- NMR : ¹¹B NMR (δ ~30 ppm confirms boronic ester integrity) and ¹H/¹³C for structural elucidation .

- Mass Spectrometry : HRMS (ESI⁺) to verify molecular ion peaks.

- UV-Vis Spectroscopy : Monitor hydrolysis kinetics (λ = 290 nm) .

What strategies exist for incorporating this ester into polymeric materials?

Q. Advanced

- RAFT Polymerization : Use 4-pinacolatoborylstyrene monomers to synthesize boronic ester-functionalized polymers. Deprotect post-polymerization with mild acids (e.g., HCl/THF) to yield water-soluble boronic acid polymers .

- Dynamic Covalent Chemistry : Exploit reversible boronate-diol interactions for self-healing hydrogels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.